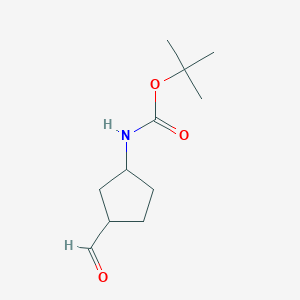

tert-Butyl N-(3-formylcyclopentyl)carbamate

Overview

Description

tert-Butyl N-(3-formylcyclopentyl)carbamate (CAS 847416-99-3) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a cyclopentane ring substituted with a formyl group at the 3-position. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol . The Boc group confers stability to the amine under basic and nucleophilic conditions, while the formyl moiety provides a reactive site for further functionalization, such as condensation or reduction reactions. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-formylcyclopentyl)carbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then oxidized to introduce the formyl group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The industrial process also involves rigorous purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-formylcyclopentyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Intermediate in Organic Synthesis

tert-Butyl N-(3-formylcyclopentyl)carbamate is primarily utilized as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various synthetic pathways, including:

- Formation of Carbamates : It can be used to synthesize other carbamate derivatives, which are pivotal in medicinal chemistry.

- Synthesis of Anticancer Agents : The compound serves as an intermediate in the production of small molecule anticancer drugs, enhancing their efficacy and selectivity.

1.2 Agrochemical Development

Due to its structural properties, this compound may also find applications in agrochemicals, potentially serving as a precursor for developing herbicides or pesticides that target specific biological pathways.

Medicinal Chemistry

2.1 Therapeutic Potential

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.

- Enzyme Inhibition : The compound may interact with specific enzymes, offering insights into its role in metabolic pathways and disease mechanisms .

2.2 Case Studies

Several studies have investigated the biological activity of related compounds:

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-formylcyclopentyl)carbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbamate group can also interact with active sites of enzymes, leading to the formation of stable enzyme-inhibitor complexes. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between tert-butyl N-(3-formylcyclopentyl)carbamate and analogous carbamates:

Key Structural and Functional Insights

Reactivity of the Formyl Group :

Compared to the hydroxyl or oxo derivatives (e.g., 3-hydroxy or 3-oxo analogs), the formyl group in this compound enables nucleophilic additions, such as reductive amination, to generate secondary amines. This contrasts with the keto group in tert-butyl N-(3-oxocyclopentyl)carbamate , which is more suited for reductions to alcohols .

Ring Size and Rigidity :

Bicyclic analogs (e.g., bicyclo[2.2.2]octane derivatives) exhibit greater conformational rigidity, enhancing binding selectivity in enzyme inhibitors. In contrast, the cyclopentane ring in the target compound offers moderate flexibility for dynamic interactions .

Electron-Withdrawing Substituents :

Fluorine (e.g., tert-butyl N-(3-fluorocyclohexyl)carbamate ) and chlorosulfonyl groups increase polarity and metabolic stability. The fluorine atom also enhances bioavailability in CNS drugs .

Stereochemical Considerations :

Hydroxy-substituted derivatives (e.g., tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate ) are critical for chiral synthesis, whereas the formyl compound lacks stereocenters, simplifying synthetic routes .

Aromatic vs. Aliphatic Systems: Aromatic carbamates (e.g., tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate) are more lipophilic and suited for agrochemicals, while aliphatic systems (e.g., cyclopentyl or cyclohexyl) are preferred in peptide mimetics .

Biological Activity

tert-Butyl N-(3-formylcyclopentyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

- Chemical Formula : CHNO

- Molecular Weight : 183.24 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate functional group and a cyclopentyl ring with a formyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-formylcyclopentanol in the presence of suitable catalysts. This method allows for the selective formation of the desired carbamate derivative while minimizing by-products.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity, particularly in relation to anti-inflammatory and anticancer properties.

-

Anti-inflammatory Activity :

- The compound has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. In vitro assays demonstrated that it reduces IL-1β secretion and pyroptosis in macrophages treated with lipopolysaccharides (LPS) and ATP, showcasing its potential as an anti-inflammatory agent .

- Anticancer Properties :

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Macrophage Activation : A study conducted on human macrophages revealed that treatment with this compound led to a significant decrease in pro-inflammatory cytokine release, indicating its potential utility in treating inflammatory diseases .

- Cancer Cell Line Testing : In a series of tests on breast and colon cancer cell lines, this compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against these cancer types .

Data Table: Biological Activity Summary

| Activity Type | Effect Observed | IC50 Value | Cell Type/Model |

|---|---|---|---|

| Anti-inflammatory | Reduced IL-1β secretion | Not specified | Human macrophages |

| Anticancer | Induced apoptosis | Micromolar range | Breast and colon cancer cell lines |

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival:

- NLRP3 Inflammasome Inhibition : The compound inhibits the assembly and activation of the NLRP3 inflammasome, leading to decreased secretion of pro-inflammatory cytokines such as IL-1β .

- Apoptotic Pathway Modulation : It appears to activate intrinsic apoptotic pathways through ROS generation, promoting cell death in cancer cells .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-Butyl N-(3-formylcyclopentyl)carbamate?

- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent polarity) and protecting group stability. For example, the tert-butyl carbamate (Boc) group is sensitive to acidic conditions but stable under basic environments. A stepwise approach, as seen in analogous syntheses (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate), involves coupling the cyclopentyl aldehyde intermediate with Boc-protected amines using carbodiimide-based coupling agents . Monitoring reaction progress via TLC or LC-MS ensures minimal side products. Yield optimization may require adjusting stoichiometry of reagents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Purity can be assessed using HPLC with UV detection (λ = 210–280 nm for carbamate absorption). Structural confirmation relies on - and -NMR spectroscopy: the Boc group typically shows a singlet at ~1.4 ppm () and a carbonyl signal at ~155 ppm (). Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak (e.g., [M+H]) with <2 ppm error. For crystalline derivatives, single-crystal X-ray diffraction using SHELXL or WinGX can resolve stereochemistry.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : While specific toxicity data for this compound may be limited, structurally similar Boc-protected amines (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) are classified as non-hazardous under normal handling conditions . Standard precautions include:

- Use of nitrile gloves and lab coats to avoid skin contact.

- Fume hoods for weighing and reactions to prevent inhalation.

- Storage in airtight containers at 2–8°C to prevent hydrolysis of the formyl group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments for this compound derivatives?

- Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial formyl orientation) can arise from NMR coupling constants or computational modeling. Single-crystal X-ray diffraction using SHELX or ORTEP-3 provides unambiguous confirmation. For example, in tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate derivatives, crystallography validated the bicyclic ring conformation that NMR alone could not resolve . Refinement protocols in SHELXL should include anisotropic displacement parameters and hydrogen bonding analysis.

Q. What strategies mitigate low yields in the nucleophilic substitution reactions involving this compound?

- Methodological Answer : Low yields often stem from steric hindrance at the cyclopentyl formyl site or Boc group instability. Strategies include:

- Activating the formyl group as a more reactive electrophile (e.g., converting to a Weinreb amide).

- Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Employing microwave-assisted synthesis to enhance reaction kinetics, as demonstrated in tert-butyl N-(3-nitrobenzyl)piperidin-4-ylcarbamate syntheses . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves isolated yields.

Q. How do computational methods complement experimental data for this compound?

Q. How should researchers address discrepancies between theoretical and experimental 1H^1H1H-NMR spectra for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects, dynamic conformational exchange, or incorrect DFT functional selection. Mitigation steps include:

- Re-running NMR in deuterated DMSO or CDCl₃ to assess solvent dependency.

- Variable-temperature NMR to detect rotational barriers (e.g., tert-butyl group rotation).

- Cross-validating DFT results with multiple functionals (e.g., B3LYP vs. M06-2X) .

Q. What analytical techniques differentiate between Boc-protected isomers of this compound?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents separates enantiomers. For diastereomers, NOESY NMR identifies spatial proximity of protons (e.g., formyl proton to cyclopentyl CH₂ groups). X-ray crystallography remains the gold standard for absolute configuration determination .

Properties

IUPAC Name |

tert-butyl N-(3-formylcyclopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIAFYMLFHEMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.